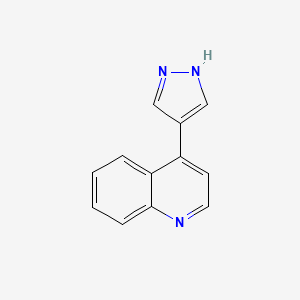

4-(1H-pyrazol-4-yl)quinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-pyrazol-4-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-4-12-11(3-1)10(5-6-13-12)9-7-14-15-8-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKFKLYKZFIEHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C3=CNN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402067 | |

| Record name | 4-(1H-pyrazol-4-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439106-49-7 | |

| Record name | 4-(1H-pyrazol-4-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 439106-49-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Synthesis of 4-(1H-Pyrazol-4-yl)quinolines: A Technical Guide for Medicinal Chemists

Abstract

The 4-(1H-pyrazol-4-yl)quinoline scaffold is a privileged heterocyclic motif, prominently featured in contemporary drug discovery due to its versatile biological activities, including potent kinase inhibition.[1] This technical guide provides an in-depth exploration of the primary synthetic strategies for constructing this core structure and its derivatives. We will dissect the key palladium-catalyzed cross-coupling reactions, delve into multicomponent strategies, and present detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals, offering both a strategic overview and practical, actionable methodologies.

Introduction: The crescente Importance of the this compound Scaffold

The fusion of the quinoline and pyrazole ring systems creates a unique chemical architecture that has demonstrated significant therapeutic potential. Quinoline derivatives have a long history in medicine, with applications ranging from antimalarials to antibacterials.[2] Similarly, pyrazoles are a cornerstone in medicinal chemistry, found in numerous approved drugs.[3][4] The combination of these two pharmacophores in the this compound framework has led to the discovery of compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][5] This makes the development of efficient and versatile synthetic routes to this scaffold a critical endeavor in modern medicinal chemistry.

Core Synthetic Strategies: A Comparative Analysis

The construction of the this compound core can be approached through several strategic disconnections. The most prevalent and robust methods rely on the formation of the C4-C4' bond between the quinoline and pyrazole rings, typically via palladium-catalyzed cross-coupling reactions. Alternative strategies, such as multicomponent reactions, offer a more convergent approach.

The Workhorse of Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic organic chemistry, and they provide a highly reliable and versatile approach to the synthesis of 4-(1H-pyrazol-4-yl)quinolines.[6] The two most prominent methods in this category are the Suzuki-Miyaura coupling and the Sonogashira coupling.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[7] This reaction is widely favored for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of building blocks.[8]

The general synthetic strategy involves the coupling of a 4-haloquinoline with a pyrazole-4-boronic acid or its pinacol ester.

Diagram 1: General Scheme of Suzuki-Miyaura Coupling for this compound Synthesis

Caption: Suzuki-Miyaura coupling of a 4-haloquinoline and a pyrazole boronic ester.

Causality Behind Experimental Choices:

-

Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used.[9] The ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Base: A base is required to activate the organoboron species. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.[7]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water is often used to dissolve both the organic and inorganic reagents.[6]

The Catalytic Cycle of Suzuki-Miyaura Coupling:

The mechanism proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][10]

Diagram 2: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The key steps in the Suzuki-Miyaura catalytic cycle.

The Sonogashira coupling involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide.[11][12] This reaction provides a powerful method for forming C-C triple bonds and can be adapted for the synthesis of pyrazolylquinolines.

The strategy typically involves a two-step process: first, a Sonogashira coupling to install an alkyne at the 4-position of the quinoline, followed by a cyclization reaction with a hydrazine to form the pyrazole ring.

Diagram 3: Sonogashira Coupling and Cyclization Strategy

Caption: A two-step approach utilizing Sonogashira coupling and subsequent cyclization.

The Catalytic Cycle of Sonogashira Coupling:

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[13][14] The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst activates the alkyne.

Diagram 4: Simplified Catalytic Cycle of the Sonogashira Reaction

Caption: Intertwined catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Multicomponent Reactions (MCRs): A Convergent Approach

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an attractive, atom-economical, and convergent route to complex molecules.[15][16] Several MCRs have been reported for the synthesis of pyrazolo[3,4-b]quinolines.

However, it is crucial to approach reported MCRs with a degree of scientific skepticism. A notable study critically re-examined a reported L-proline-catalyzed three-component synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines and found that the actual products were 4,4'-(phenyl-methylene)-bis-(3-methyl-1-phenylpyrazol-5-oles).[17][18] This underscores the importance of rigorous characterization and verification in synthetic chemistry.

A more reliable multicomponent approach involves the reaction of an aniline, an aromatic aldehyde, and a pyrazolone derivative, which can lead to the formation of the fully aromatic 1H-pyrazolo[3,4-b]quinoline system.[15]

Diagram 5: A Representative Multicomponent Reaction for Pyrazolo[3,4-b]quinoline Synthesis

Caption: A one-pot, three-component synthesis of the pyrazolo[3,4-b]quinoline core.

Key Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of key intermediates and the final target scaffold.

Synthesis of Pyrazole-4-boronic acid pinacol ester

The pyrazole-4-boronic acid pinacol ester is a crucial building block for the Suzuki-Miyaura coupling. It can be synthesized from 1-Boc-4-halogenopyrazole.[19]

Protocol:

-

Reaction Setup: To a solution of 1-Boc-4-halogenopyrazole (1.0 eq) and pinacol diboron (1.1 eq) in a suitable solvent such as dioxane or toluene, add a palladium catalyst, for example, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Base Addition: Add an aqueous solution of a weak base, such as potassium acetate (KOAc) or potassium carbonate (K₂CO₃) (3.0 eq).

-

Reaction Conditions: Heat the reaction mixture at 80-110 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-Boc-4-pyrazole pinacol borate can then be purified by column chromatography.

-

Deprotection: The Boc protecting group can be removed by heating the 1-Boc-4-pyrazole pinacol borate until gas evolution ceases, followed by purification.[19]

Suzuki-Miyaura Coupling of 4-Chloroquinoline with Pyrazole-4-boronic acid pinacol ester

This protocol outlines a general procedure for the synthesis of the this compound core.

Protocol:

-

Reaction Setup: In a reaction vessel, combine 4-chloroquinoline (1.0 eq), pyrazole-4-boronic acid pinacol ester (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), and a base, for instance, potassium carbonate (K₂CO₃) (2.0 eq).[9]

-

Solvent Addition: Add a degassed mixture of a 4:1 ratio of an organic solvent like acetonitrile and water.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) under an inert atmosphere for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Add silica gel to the flask and evaporate the solvent until a free-flowing powder is obtained. Purify the product by column chromatography using an appropriate eluent system, such as ethyl acetate.

Data Presentation: A Summary of Synthetic Approaches

The following table summarizes the key features of the discussed synthetic strategies, providing a quick reference for selecting the most appropriate method for a given target molecule.

| Synthetic Strategy | Key Reactants | Catalyst/Reagents | Advantages | Disadvantages | Representative Yields |

| Suzuki-Miyaura Coupling | 4-Haloquinoline, Pyrazole-4-boronic acid/ester | Pd catalyst, Base | High functional group tolerance, mild conditions, readily available starting materials.[7][8] | Requires pre-functionalization of both coupling partners. | 70-95% |

| Sonogashira Coupling/Cyclization | 4-Haloquinoline, Terminal alkyne, Hydrazine | Pd/Cu catalyst, Base | Access to diverse pyrazole substitutions via alkyne and hydrazine variation. | Two-step process, potential for side reactions like alkyne homocoupling.[11][12] | 60-85% (over two steps) |

| Multicomponent Reaction | Aniline, Aldehyde, Pyrazolone | Acid or base catalyst | High atom economy, convergent synthesis, operational simplicity.[15] | Can have limited scope, potential for side product formation, and reproducibility issues.[17] | 30-80% |

Conclusion and Future Outlook

The synthesis of this compound and its derivatives is a well-established field with a range of reliable synthetic methodologies. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, remain the most robust and versatile approach for constructing this important scaffold. While multicomponent reactions offer an elegant and convergent alternative, careful validation of reported procedures is essential.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, the expansion of the substrate scope to access novel derivatives, and the application of these synthetic strategies to the construction of libraries of compounds for high-throughput screening in drug discovery programs. The continued exploration of the biological activities of this privileged scaffold promises to yield new therapeutic agents for a variety of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 5. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. byjus.com [byjus.com]

- 15. mdpi.com [mdpi.com]

- 16. Multicomponent synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines using L-proline as a catalyst – does it really proceed?[v1] | Preprints.org [preprints.org]

- 17. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1 H-pyrazolo[3,4- b]quinolines Using L-Proline as a Catalyst-Does It Really Proceed? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Characterization of 4-(1H-Pyrazol-4-yl)quinoline Compounds

Executive Summary

The hybrid scaffold of 4-(1H-pyrazol-4-yl)quinoline represents a significant "privileged structure" in modern medicinal chemistry. These compounds consistently demonstrate a wide spectrum of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The translation of a synthesized molecule from the bench to a potential clinical candidate, however, is critically dependent on its unambiguous and thorough physicochemical characterization. This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the structural elucidation and purity assessment of this important class of heterocyclic compounds. We will delve into the causality behind experimental choices, provide field-proven protocols, and emphasize an integrated analytical approach to ensure data integrity and accelerate the drug discovery pipeline.

The Quinoline-Pyrazole Scaffold: A Nexus of Pharmacological Activity

The fusion of the quinoline and pyrazole rings into a single molecular entity creates a unique electronic and steric environment conducive to interactions with various biological targets. Quinoline moieties are known for their ability to intercalate with DNA and inhibit key enzymes like reverse transcriptase, while pyrazole derivatives are renowned for their roles in inhibiting kinases and other signaling proteins.[5][6][7] The resulting this compound core has been successfully exploited to develop agents with promising activities, such as novel antibacterial and antifungal agents and potent anticancer compounds.[1][2][4]

The journey from a promising molecular design to a validated lead compound is paved with rigorous analytical chemistry. The characterization process is not merely a quality control checkpoint; it is a fundamental aspect of the research, confirming that the synthesized molecule is indeed the one intended and that its purity is sufficient for reliable biological evaluation.

Synthesis and Characterization: A Unified Workflow

While numerous synthetic routes to 4-(1H-pyrazol-4-yl)quinolines exist, including multicomponent reactions and classic condensations like the Friedländer synthesis, the characterization pipeline remains largely consistent.[8][9][10] The primary goal is to confirm the molecular structure and assess the purity of the final product, separating it from starting materials, intermediates, and reaction byproducts.

The following diagram illustrates a standard workflow from synthesis to a fully characterized compound ready for biological screening.

Caption: General workflow for synthesis and characterization.

Spectroscopic Characterization: Deciphering the Molecular Structure

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural determination of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the formation of the this compound scaffold.

Expertise & Causality: We use ¹H NMR to confirm the presence and connectivity of protons, paying close attention to the coupling patterns in the aromatic regions of both the quinoline and pyrazole rings. ¹³C NMR is vital for confirming the carbon skeleton and ensuring the correct number of carbon atoms are present in the final structure.

Step-by-Step Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it readily dissolves these heterocyclic systems and allows for the observation of exchangeable N-H protons.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Data Interpretation and Key Signatures:

| Proton/Carbon Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Rationale |

| Pyrazole N-H | 12.0 - 14.0 (broad) | N/A | Deshielded proton on nitrogen, often exchangeable with D₂O. |

| Pyrazole C-H (x2) | 7.5 - 8.5 | 110 - 140 | Protons and carbons within the electron-deficient pyrazole ring. |

| Quinoline Aromatic C-H | 7.0 - 9.0 | 120 - 150 | Complex multiplet patterns characteristic of the substituted quinoline system. |

| Quaternary Carbons (C-C, C-N) | N/A | 135 - 160 | Includes the key C4-quinoline to C4-pyrazole linkage carbon. |

Note: Shifts are approximate and can vary significantly based on substitution patterns.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as a crucial confirmation of the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard.

Expertise & Causality: We choose HRMS (e.g., ESI-TOF) over low-resolution MS because it provides a highly accurate mass measurement (typically to four decimal places). This allows for the unambiguous determination of the elemental composition, which is critical for distinguishing between compounds with the same nominal mass but different formulas.

Step-by-Step Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with an LC system.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode, as the nitrogen atoms in the heterocyclic system are readily protonated.

-

Data Acquisition: Acquire the spectrum, looking for the protonated molecular ion peak, [M+H]⁺.

-

Analysis: Compare the experimentally measured mass of the [M+H]⁺ peak to the theoretically calculated mass for the expected molecular formula. The mass error should be less than 5 ppm.[13][14]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups.

Expertise & Causality: While NMR and MS define the overall structure, IR provides quick confirmation of specific bonds. For this scaffold, the N-H stretch of the pyrazole is a key diagnostic peak that confirms the presence of this ring system.

Data Interpretation and Key Signatures:

-

~3100-3300 cm⁻¹ (broad): N-H stretching of the pyrazole ring.

-

~1500-1620 cm⁻¹: C=N and C=C stretching vibrations from both the quinoline and pyrazole aromatic rings.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

Definitive Structure: Single Crystal X-Ray Crystallography

For novel compounds or when stereochemistry is , single-crystal X-ray crystallography provides the ultimate, unambiguous 3D structure.[15]

Expertise & Causality: This technique is unparalleled as it provides a complete picture of the molecule's constitution, configuration, and conformation in the solid state. It definitively confirms the connectivity between the quinoline and pyrazole rings at the 4-positions, which can sometimes be ambiguous from NMR data alone. The resulting data is also invaluable for computational studies like molecular docking.[16]

Workflow:

-

Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a solvent system (e.g., DMF, ethanol, or ethyl acetate/hexane). This is often the most challenging step.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure using specialized software.

Example Crystallographic Data Table:

| Parameter | Example Value (Compound 5a[15]) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 21.5455(17) |

| b (Å) | 7.3813(7) |

| c (Å) | 22.7766(19) |

| β (°) | 101.0921(8) |

| Volume (ų) | 3550.2(5) |

| Z | 8 |

Purity Assessment: The Chromatographic Standard

Biological data is only as reliable as the purity of the compound being tested. High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of drug candidates.[17][18]

Expertise & Causality: HPLC offers high resolution and sensitivity, allowing for the detection and quantification of minor impurities that may not be visible by NMR. For regulatory submissions and reliable structure-activity relationship (SAR) studies, a purity of >95% is typically required.

Step-by-Step Protocol: Reverse-Phase HPLC Analysis

-

Instrument Setup: Use a reverse-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).

-

Mobile Phase: Prepare a mobile phase system, typically a gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

-

Method: Run a gradient method, for example, from 10% B to 90% B over 20 minutes, at a flow rate of 1.0 mL/min.

-

Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined from a UV-Vis spectrum).[17]

-

Sample Analysis: Inject a known concentration of the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Linking Characterization to Biological Evaluation

A fully characterized and purified compound is the prerequisite for any meaningful biological study. The data from these assays feed back into the design of new, improved analogs.

Caption: A typical cascade for biological evaluation.

This systematic approach ensures that the observed biological activity is directly attributable to the characterized compound, building a solid foundation for further drug development efforts, including ADME/Tox studies and in vivo efficacy models.[5][19][20]

Conclusion

The characterization of this compound compounds is a multi-faceted process that requires an integrated suite of analytical techniques. From initial confirmation by NMR and MS to definitive structural proof by X-ray crystallography and final purity validation by HPLC, each step provides a critical piece of information. By adhering to the rigorous, self-validating protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of their scientific findings, confidently establish structure-activity relationships, and accelerate the progression of these promising compounds toward clinical application.

References

- 1. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel quinoline-based 4,5-dihydro-1H-pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eresearchco.com [eresearchco.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The 4-(1H-Pyrazol-4-yl)quinoline Scaffold: A Privileged Motif in Kinase Inhibitor Design

An In-depth Technical Guide on Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals

The 4-(1H-pyrazol-4-yl)quinoline core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. This structural motif has been extensively explored as a cornerstone for the design of potent and selective inhibitors of various protein kinases, which are critical targets in oncology, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their role as kinase inhibitors. We will delve into the synthetic strategies, key structural modifications influencing biological activity, and the experimental protocols used for their evaluation.

General Synthetic Strategies

The synthesis of this compound derivatives typically involves a multi-step sequence, often culminating in a cross-coupling reaction to unite the quinoline and pyrazole moieties. A common and versatile approach is the Suzuki coupling reaction, which allows for the formation of the C-C bond between the two heterocyclic systems.

A generalized synthetic route is depicted below. The synthesis often commences with the construction of a functionalized quinoline precursor, such as a haloquinoline. Separately, a protected pyrazole-boronic acid or ester is prepared. The key Suzuki coupling step then brings these two fragments together. Subsequent deprotection and further functionalization of the quinoline or pyrazole rings allow for the generation of a diverse library of analogues for SAR studies.

Figure 1: Generalized synthetic workflow for this compound derivatives.

Structure-Activity Relationship (SAR) Studies: A Focus on Kinase Inhibition

The this compound scaffold has proven to be a fertile ground for the development of inhibitors targeting a range of protein kinases, including c-Met, ALK, and JNK. The SAR of these compounds is highly dependent on the nature and position of substituents on both the quinoline and pyrazole rings.

Substitutions on the Quinoline Ring

Modifications to the quinoline ring system have a profound impact on the potency and selectivity of these inhibitors. Key positions for substitution include C6, C7, and the quinoline nitrogen.

-

C6 and C7 Positions: The introduction of various functionalities at the C6 and C7 positions of the quinoline ring has been a key strategy to modulate the pharmacokinetic and pharmacodynamic properties of these compounds. For instance, in the context of c-Met inhibitors, the addition of a methoxy or a more complex ether linkage at the C7 position can enhance binding affinity by interacting with the solvent-exposed region of the ATP-binding pocket.

-

Quinoline Nitrogen: While typically unsubstituted, modifications at the quinoline nitrogen are generally detrimental to activity, as this nitrogen atom often acts as a crucial hydrogen bond acceptor with the hinge region of the kinase.

Substitutions on the Pyrazole Ring

The pyrazole moiety offers several sites for substitution that can be exploited to fine-tune the inhibitor's properties. The N1 and C3/C5 positions are of particular interest.

-

N1 Position: The N1 position of the pyrazole ring is a critical interaction point. An unsubstituted N1-H is often essential for forming a hydrogen bond with the kinase hinge region. However, in some cases, small alkyl substituents can be tolerated or may even enhance cell permeability, albeit sometimes at the cost of reduced potency.[1]

-

C3 and C5 Positions: Substitutions at the C3 and C5 positions of the pyrazole ring can be used to explore deeper pockets within the ATP-binding site and to improve selectivity over other kinases. For example, the introduction of small, lipophilic groups can lead to enhanced potency.

The following table summarizes the general SAR trends observed for this compound and its close analogs as kinase inhibitors.

| Scaffold Position | Substitution | General Effect on Kinase Inhibition | Reference |

| Quinoline Ring | C6/C7-alkoxy/aryloxy | Generally enhances potency and modulates solubility. | [2] |

| C2/C3-substituents | Often detrimental to activity. | ||

| Pyrazole Ring | N1-H | Crucial for hinge binding; substitution often reduces potency. | [1] |

| N1-alkyl | May improve cell permeability but can decrease potency. | [1] | |

| C3/C5-substituents | Can enhance potency and selectivity by probing deeper pockets. |

Case Study: 4-(Pyrazol-3-yl)-pyridines as JNK Inhibitors

While not the exact quinoline scaffold, the closely related 4-(pyrazol-3-yl)-pyridine series provides excellent insights into the SAR of this class of compounds as c-Jun N-terminal kinase (JNK) inhibitors.[1] The following table presents a selection of compounds from this series and their corresponding inhibitory activities against JNK3.

| Compound | X | R1 | R2 | JNK3 IC50 (nM) | p38 IC50 (nM) |

| 12 | H | H | H | 160 | >20,000 |

| 13 | Cl | H | H | 80 | >20,000 |

| 14 | Cl | Me | H | 150 | >20,000 |

| 15 | Cl | H | 4-F | 160 | >20,000 |

| 16 | Cl | Me | 4-F | 150 | >20,000 |

Data extracted from Noël et al., Bioorg. Med. Chem. Lett. 2011.[1]

-

The unsubstituted pyridine core (12 ) displays moderate potency against JNK3 with excellent selectivity over p38.[1]

-

Introduction of a chlorine atom at the C5 position of the pyridine ring (13 ) doubles the potency, suggesting a favorable interaction in this region of the binding site.[1]

-

N-methylation of the pyrazole (14 ) leads to a slight decrease in potency, highlighting the importance of the N-H for optimal activity.[1]

-

Substitution on the aniline ring (15 and 16 ) has a minimal impact on in vitro potency in this series.[1]

Mechanism of Action: Targeting Key Signaling Pathways

This compound derivatives exert their therapeutic effects by inhibiting the catalytic activity of protein kinases, thereby blocking downstream signaling pathways that are often dysregulated in diseases like cancer.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Aberrant c-Met signaling is a hallmark of many cancers. Inhibitors based on the this compound scaffold can block the ATP-binding site of c-Met, preventing its autophosphorylation and the subsequent activation of downstream pathways such as the RAS-MAPK and PI3K-AKT cascades.

References

The Discovery and Development of 4-(1H-Pyrazol-4-yl)quinoline Based Inhibitors

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of the 4-(1H-pyrazol-4-yl)quinoline scaffold, from synthetic rationale and execution to biological evaluation and structure-activity relationship (SAR) analysis. It is structured to deliver field-proven insights for professionals engaged in medicinal chemistry and drug discovery.

Introduction: A Tale of Two Heterocycles

In the landscape of medicinal chemistry, the fusion of privileged scaffolds often leads to the development of novel molecular entities with enhanced biological activity and refined pharmacological profiles. The this compound core is a prime example of such a synergistic combination, marrying the rich chemical and therapeutic history of both the quinoline and pyrazole moieties.

The Quinoline Moiety: A Cornerstone in Drug Discovery

The quinoline ring system, an aromatic bicyclic heterocycle, is a foundational structure in numerous pharmaceuticals.[1] Its rigid framework provides a versatile scaffold for presenting functional groups in a defined three-dimensional space, making it an ideal anchor for interacting with biological targets. From the pioneering antimalarial drug quinine to modern anticancer agents and antibiotics, quinoline derivatives have demonstrated a vast spectrum of pharmacological activities.[1][2]

The Pyrazole Moiety: A Versatile Pharmacophore

The five-membered pyrazole ring is another cornerstone of medicinal chemistry, celebrated for its ability to participate in hydrogen bonding and act as a stable, tunable pharmacophore.[3] Its presence in blockbuster drugs like Celecoxib (an anti-inflammatory agent) and Sildenafil (used to treat erectile dysfunction) highlights its significance. The pyrazole ring system is often employed to modulate physicochemical properties, improve metabolic stability, and establish critical interactions with enzyme active sites or receptor binding pockets.[3][4]

The Synergistic Potential of the this compound Scaffold

The strategic combination of these two scaffolds into the this compound core creates a novel chemical entity with significant therapeutic potential. This hybrid structure has been explored for a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and neuromodulatory effects.[5][6][7] The linkage at the 4-position of the quinoline provides a specific vector for the pyrazole ring, allowing for systematic exploration of structure-activity relationships and the optimization of drug-like properties.

Synthetic Strategies and Methodologies

The construction of the this compound core can be achieved through various synthetic routes. The choice of strategy is often dictated by the desired substitution patterns and the availability of starting materials.

Overview of Synthetic Pathways

The synthesis generally involves the independent or convergent construction of the quinoline and pyrazole rings, followed by their coupling. Key retrosynthetic disconnections often focus on established named reactions for heterocycle formation.

Caption: General retrosynthetic strategies for this compound synthesis.

Key Synthetic Reactions

-

Friedländer Annulation: A classic and highly effective method for synthesizing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This method offers a direct route to substituted quinolines.[8]

-

Niementowski Reaction: This reaction involves the condensation of anthranilic acid with a ketone or aldehyde to form 4-hydroxyquinoline derivatives, providing another robust entry point to the quinoline core.[8]

-

Multi-component Reactions (MCRs): One-pot syntheses involving three or more starting materials are particularly efficient. For instance, a one-pot, base-catalyzed cyclocondensation of a pyrazole-4-carbaldehyde, malononitrile, and a substituted cyclohexenone can directly yield complex 4-pyrazolyl-quinoline derivatives.[5]

-

Palladium-Catalyzed Cross-Coupling: For late-stage functionalization, Suzuki or Buchwald-Hartwig coupling reactions are invaluable. These methods allow for the coupling of a pre-functionalized quinoline (e.g., a 4-chloroquinoline) with a pyrazole-boronic acid derivative, or vice versa, offering high yields and functional group tolerance.[9]

Detailed Experimental Protocol: One-Pot Synthesis of 4-Pyrazolyl-N-arylquinolines

This protocol is adapted from a reported multi-component synthesis, which demonstrates the efficiency of MCRs in generating molecular diversity.[5]

Objective: To synthesize 4-pyrazolyl-N-(hetero)arylquinoline derivatives.

Materials:

-

1-Phenyl-3-(aryl)-pyrazole-4-carbaldehyde (1.0 mmol)

-

Malononitrile (1.2 mmol)

-

3-(Aryl)-5,5-disubstituted-cyclohex-2-enone (1.0 mmol)

-

Piperidine (catalyst, 0.2 mmol)

-

Ethanol (solvent, 20 mL)

Procedure:

-

A mixture of the pyrazole-4-carbaldehyde (1.0 mmol), malononitrile (1.2 mmol), the appropriate cyclohex-2-enone derivative (1.0 mmol), and piperidine (0.2 mmol) in ethanol (20 mL) is placed in a round-bottom flask.

-

The reaction mixture is heated under reflux for 8-10 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

If necessary, the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure this compound derivative.

-

The final compound is characterized by elemental analysis, FT-IR, 1H-NMR, and 13C-NMR spectroscopy to confirm its structure.[5]

Self-Validation: The trustworthiness of this protocol is ensured by monitoring via TLC to confirm the consumption of starting materials and formation of the product. The final characterization by multiple spectroscopic methods provides definitive structural validation.

Biological Targets and Mechanism of Action

The this compound scaffold has been successfully employed to develop inhibitors and modulators for a diverse array of biological targets.

G-Protein Coupled Receptors (GPCRs): mGlu4 Modulators

A notable application of this scaffold is the development of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4).[6] The lead compound, 4-(1-phenyl-1H-pyrazol-4-yl)quinoline, was identified as a selective mGlu4 PAM.[6] These modulators do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate. This mechanism offers a more nuanced approach to receptor modulation compared to direct agonists.

Caption: Simplified signaling pathway of an mGlu4 PAM.

Antimicrobial and Antifungal Activity

Derivatives of the this compound scaffold have demonstrated significant antimicrobial and antifungal properties.[5][7] These compounds have been screened against a panel of bacterial pathogens (e.g., Bacillus subtilis, Escherichia coli) and fungal pathogens (e.g., Aspergillus fumigatus, Candida albicans).[5] The mechanism of action is often multifaceted, potentially involving the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Anti-inflammatory Activity

Certain pyrazoloquinoline isomers, such as pyrazolo[4,3-c]quinolines, have been identified as potent anti-inflammatory agents.[10][11] Their mechanism involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.[11] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.[10]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound core has yielded crucial insights into the structural requirements for biological activity. The development of mGlu4 PAMs serves as an excellent case study.[6]

SAR Insights from mGlu4 PAM Development

-

Quinoline Core: The C-7 position of the quinoline ring was found to be tolerant to the introduction of hydrophilic substituents. This modification was key to improving physicochemical properties, such as reducing lipophilicity and improving metabolic stability, without sacrificing potency.[6]

-

Pyrazole Ring: The central pyrazole ring could accommodate small alkyl groups, such as one or two methyl groups, while maintaining activity.[6]

-

Phenyl Group (at Pyrazole N1): Modifications to this group are critical for tuning potency and selectivity.

-

Potency Plateau: Despite the excellent ligand efficiency of the initial hit, optimization efforts for in vitro potency in this series reached a plateau around an EC50 of 200 nM, highlighting a common challenge in lead optimization.[6]

Data Summary Table: SAR of 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline mGlu4 PAMs

| Compound ID | Quinoline Substituent (R1) | Pyrazole Substituent (R2) | mGlu4 PAM Potency (EC50, nM) | Key Insight | Reference |

| 1 | H | H | ~1000 | Initial hit, high lipophilicity, non-specific binding. | [6] |

| 2a | 7-OH | H | ~500 | Introduction of hydrophilic group at C-7 improves properties. | [6] |

| 2b | 7-OMe | H | ~450 | C-7 tolerant to small hydrophilic groups. | [6] |

| 3a | H | 3-Me | ~800 | Small alkyl groups on pyrazole are tolerated. | [6] |

| 4a | 7-OCH2CH2OH | H | ~250 | Larger hydrophilic chains at C-7 improve potency and properties. | [6] |

Biological Evaluation: Protocols and Assays

A tiered approach to biological evaluation is essential for advancing compounds from initial hits to lead candidates.

Key In Vitro Assays

-

mGlu4 PAM Functional Assay: This assay measures a compound's ability to potentiate the response of the mGlu4 receptor to a sub-maximal concentration of glutamate. This is typically done using a cell line expressing the receptor and a reporter system that measures downstream signaling, such as changes in intracellular calcium or cAMP levels.[6]

-

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is a standard high-throughput technique for this purpose.[5]

-

iNOS Inhibition Assay: To assess anti-inflammatory potential, RAW 264.7 macrophage cells are stimulated with LPS in the presence of the test compound. The amount of nitrite (a stable product of NO) in the culture medium is then quantified using the Griess reagent.[11]

Detailed Experimental Protocol: Broth Microdilution MIC Assay

Objective: To determine the minimum inhibitory concentration (MIC) of synthesized compounds against bacterial and fungal strains.[5]

Materials:

-

Test compounds dissolved in DMSO.

-

Bacterial/Fungal strains (e.g., S. aureus, C. albicans).

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).

-

96-well microtiter plates.

-

Standard antibiotics/antifungals (e.g., Gentamicin, Amphotericin B) as positive controls.

-

Spectrophotometer (plate reader).

Procedure:

-

A serial two-fold dilution of each test compound is prepared in the appropriate broth directly in the 96-well plates. Concentrations typically range from 100 µg/mL to <0.1 µg/mL.

-

A standardized inoculum of the microorganism (adjusted to a 0.5 McFarland standard) is prepared and diluted.

-

Each well is inoculated with the microbial suspension to a final concentration of ~5 x 105 CFU/mL.

-

Control wells are included: broth only (sterility control), broth + inoculum (negative control), and broth + inoculum + standard drug (positive control).

-

The plates are incubated at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (or by measuring absorbance at 600 nm).

Overall Drug Discovery Workflow

Caption: A typical workflow for inhibitor discovery and development.

Challenges and Future Directions

The development of this compound based inhibitors is not without its challenges. As seen with the mGlu4 PAMs, issues such as suboptimal lipophilicity, high non-specific binding, and reaching a potency plateau are common hurdles that require innovative medicinal chemistry strategies to overcome.[6]

Future work in this area could focus on:

-

Exploring New Biological Targets: The scaffold's versatility suggests it could be adapted for other targets, such as different kinases or epigenetic enzymes.[9][12]

-

Computational Chemistry: Utilizing molecular docking and computational modeling to better understand binding modes and guide the rational design of more potent and selective inhibitors.

-

Developing PET Ligands: The development of radiofluorinated analogues could enable non-invasive imaging of target engagement in the brain, a powerful tool for CNS drug development.[13]

Conclusion

The this compound scaffold represents a highly versatile and promising platform in modern drug discovery. The successful fusion of two privileged heterocycles has yielded compounds with a broad range of biological activities, from CNS modulators to potent antimicrobial agents. Through efficient synthetic strategies, detailed biological evaluation, and systematic SAR studies, researchers can continue to unlock the full therapeutic potential of this remarkable chemical core. The insights and protocols detailed in this guide serve as a foundational resource for scientists dedicated to advancing this exciting area of medicinal chemistry.

References

- 1. Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activity of some new N-substituted quinoline derivatives of 1H-pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(1-Phenyl-1H-pyrazol-4-yl)quinolines as novel, selective and brain penetrant metabotropic glutamate receptor 4 positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Analysis of 4-(1H-Pyrazol-4-yl)quinoline: An In-depth Technical Guide

Abstract: The 4-(1H-pyrazol-4-yl)quinoline scaffold represents a significant class of N-heterocyclic compounds with considerable potential in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application and development. This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound. We will delve into the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible and Fluorescence spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical insights grounded in data from closely related structural isomers and foundational spectroscopic principles.

Introduction

Significance of the Quinoline-Pyrazole Scaffold in Medicinal Chemistry

The fusion of quinoline and pyrazole rings into a single molecular entity has garnered substantial interest in the field of medicinal chemistry. Quinolines are a well-established class of compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties[1]. Similarly, pyrazole derivatives are known to exhibit a wide range of pharmacological effects, such as anti-inflammatory, analgesic, and antimicrobial activities. The combination of these two pharmacophores in a single molecule, such as this compound, can lead to synergistic effects and novel biological activities.

The Structure of this compound

The molecule consists of a quinoline ring substituted at the 4-position with a 1H-pyrazol-4-yl ring. The numbering of the atoms in the quinoline and pyrazole rings is crucial for the interpretation of spectroscopic data, particularly NMR.

Overview of Spectroscopic Techniques for Structural Elucidation

The unequivocal identification and characterization of this compound rely on a combination of spectroscopic methods. NMR spectroscopy provides detailed information about the carbon-hydrogen framework. IR spectroscopy identifies the functional groups and vibrational modes present in the molecule. Mass spectrometry determines the molecular weight and provides insights into the fragmentation patterns. UV-Visible and fluorescence spectroscopy offer information about the electronic structure and photophysical properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

Principles of ¹H and ¹³C NMR for Heteroaromatic Systems

In heteroaromatic systems like quinoline and pyrazole, the chemical shifts of protons and carbons are significantly influenced by the anisotropic effects of the aromatic rings and the electronegativity of the nitrogen atoms. Protons on the quinoline ring, particularly those adjacent to the nitrogen (H2) and in the peri-position (H8), are typically deshielded and appear at higher chemical shifts (downfield).

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the quinoline and pyrazole rings. The predicted chemical shifts (in ppm, relative to TMS) are based on established values for quinoline and pyrazole derivatives.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Expected Coupling Constants (Hz) |

| H2 (Quinoline) | 8.8 - 9.0 | d | J = 4.0 - 5.0 |

| H3 (Quinoline) | 7.4 - 7.6 | d | J = 4.0 - 5.0 |

| H5 (Quinoline) | 8.0 - 8.2 | d | J = 8.0 - 9.0 |

| H6 (Quinoline) | 7.6 - 7.8 | t | J = 7.0 - 8.0 |

| H7 (Quinoline) | 7.8 - 8.0 | t | J = 7.0 - 8.0 |

| H8 (Quinoline) | 8.1 - 8.3 | d | J = 8.0 - 9.0 |

| H3', H5' (Pyrazole) | 7.9 - 8.1 | s (2H) | - |

| NH (Pyrazole) | 12.0 - 14.0 | br s | - |

Causality behind Predictions:

-

H2: The proximity to the electronegative nitrogen atom causes significant deshielding.

-

H3: Coupled to H2 with a typical aromatic coupling constant.

-

H5 & H8: These protons are in the peri-position and are deshielded by the ring current and the nitrogen atom.

-

H6 & H7: These protons are in the central part of the benzene ring of the quinoline system and are expected to have chemical shifts typical for aromatic protons.

-

H3' & H5': In an unsubstituted 1H-pyrazol-4-yl ring, the C3' and C5' protons are chemically equivalent and would appear as a single singlet.

-

NH: The proton on the nitrogen of the pyrazole ring is acidic and often exchanges with residual water in the solvent, leading to a broad singlet at a very high chemical shift. Its visibility can be solvent-dependent.

For comparison, in the isomeric 1H-pyrazolo[3,4-b]quinolines, the proton signals are well-resolved, and their chemical shifts are in agreement with the expected electronic effects of the fused ring system[2][3].

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 150 - 152 |

| C3 | 121 - 123 |

| C4 | 148 - 150 |

| C4a | 128 - 130 |

| C5 | 129 - 131 |

| C6 | 127 - 129 |

| C7 | 130 - 132 |

| C8 | 128 - 130 |

| C8a | 147 - 149 |

| C3', C5' | 135 - 137 |

| C4' | 118 - 120 |

Advanced NMR Techniques

To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs.

-

Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fundamental Principles of IR Spectroscopy

Different types of chemical bonds vibrate at specific frequencies. These frequencies are dependent on the masses of the atoms and the strength of the bonds. The IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹).

Characteristic Vibrational Modes of this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (pyrazole) | 3100 - 3300 | Medium, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=N stretch (quinoline, pyrazole) | 1600 - 1650 | Medium to strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C-H out-of-plane bending | 750 - 900 | Strong |

Causality behind Predictions:

-

N-H Stretch: The N-H bond in the pyrazole ring is expected to show a characteristic broad absorption due to hydrogen bonding.

-

C-H Aromatic Stretch: The C-H bonds on the aromatic rings will give rise to absorptions just above 3000 cm⁻¹.

-

C=N and C=C Ring Stretching: The double bonds within the quinoline and pyrazole rings will result in a series of sharp bands in the 1450-1650 cm⁻¹ region.

-

C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings can be inferred from the strong absorptions in the "fingerprint region" (below 1500 cm⁻¹).

Experimental Protocol for IR Analysis

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Ionization Techniques and Fragmentation in N-Heterocycles

For N-heterocyclic compounds, soft ionization techniques like Electrospray Ionization (ESI) are commonly used to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron Impact (EI) ionization, a harder technique, will cause more extensive fragmentation, providing valuable structural information.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular formula of this compound is C₁₂H₉N₃, with a monoisotopic mass of 195.08 g/mol .

-

Molecular Ion Peak: In an EI spectrum, a prominent molecular ion peak (M⁺˙) is expected at m/z = 195. In an ESI spectrum, the base peak would likely be the protonated molecule [M+H]⁺ at m/z = 196.

-

Fragmentation: The fragmentation of N-heterocycles is complex. Common fragmentation pathways for quinoline involve the loss of HCN (27 Da) or C₂H₂ (26 Da). The pyrazole ring can also undergo ring cleavage.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule and its fragments, thus confirming the molecular formula.

Experimental Protocol for MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Instrumentation: An ESI or EI mass spectrometer, often coupled to a liquid or gas chromatograph (LC-MS or GC-MS).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Visible and Fluorescence Spectroscopy

These techniques provide information about the electronic transitions within a molecule and are particularly useful for conjugated systems.

Electronic Transitions in Aromatic Systems

The extended π-system of this compound is expected to absorb UV and possibly visible light, corresponding to π → π* electronic transitions.

Predicted UV-Visible Absorption Spectrum

The UV-Vis spectrum, likely recorded in a solvent like ethanol or acetonitrile, is expected to show multiple absorption bands. Based on data from pyrazolo[3,4-b]quinolines, strong absorptions are anticipated in the UV region[4].

-

λ_max: A long-wavelength absorption maximum (λ_max) is expected in the range of 350-400 nm, corresponding to the S₀ → S₁ transition of the entire conjugated system. Shorter wavelength bands below 300 nm, corresponding to other π → π* transitions, are also expected.

Fluorescence Properties

Many quinoline and pyrazole derivatives are known to be fluorescent. It is anticipated that this compound will exhibit fluorescence upon excitation at its λ_max.

-

Emission Maximum: The fluorescence emission maximum is expected to be Stokes-shifted to a longer wavelength than the absorption maximum, likely in the blue-green region of the visible spectrum (450-500 nm).

-

Quantum Yield: The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. For related pyrazoloquinoline derivatives, quantum yields can vary significantly depending on the substitution pattern and the solvent polarity[4].

Experimental Protocol for UV-Vis and Fluorescence Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, acetonitrile).

-

Instrumentation: Use a UV-Vis spectrophotometer to measure the absorption spectrum and a spectrofluorometer to measure the emission spectrum.

-

Data Acquisition: Scan the appropriate wavelength ranges to obtain the absorption and emission spectra.

-

Data Analysis: Determine the λ_max values and calculate the molar absorptivity (ε). For fluorescence, determine the emission λ_max and, if required, measure the quantum yield relative to a known standard (e.g., quinine sulfate).

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The molecular formula from HRMS is confirmed by the detailed structural information from NMR. The functional groups identified by IR spectroscopy must be consistent with the structure determined by NMR. The UV-Vis and fluorescence data provide insights into the electronic nature of the molecule, which should be in agreement with the conjugated system elucidated by other methods. Together, these techniques provide a self-validating system for the comprehensive characterization of this compound.

Conclusion

This technical guide has outlined the expected spectroscopic features of this compound based on fundamental principles and comparative data from closely related compounds. A thorough analysis using NMR, IR, MS, and UV-Vis/Fluorescence spectroscopy is essential for the unambiguous structural confirmation and for understanding the physicochemical properties of this important heterocyclic scaffold. The provided protocols and interpretative guidance aim to assist researchers in the successful characterization of this and similar molecules, thereby facilitating their development in medicinal chemistry and other scientific disciplines.

References

- 1. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise of 4-(1H-Pyrazol-4-yl)quinoline: A Technical Guide for Drug Discovery Professionals

Foreword: A Molecule of Versatile Potential

In the landscape of medicinal chemistry, the fusion of heterocyclic scaffolds often yields compounds with remarkable biological activity. The 4-(1H-pyrazol-4-yl)quinoline core is a testament to this principle, emerging as a privileged structure with a diverse therapeutic potential spanning oncology, neuroscience, and inflammatory diseases. This technical guide provides an in-depth exploration of this fascinating molecule, offering not just a review of its capabilities but a practical framework for its investigation and development. As drug discovery professionals, our imperative is to understand the "why" behind a molecule's activity and the "how" of its application. This document is structured to deliver precisely that, blending mechanistic insights with actionable experimental protocols to empower your research and development endeavors.

The Architectural Blueprint: Synthesis of the this compound Scaffold

The synthesis of the this compound core can be approached through several established methodologies in heterocyclic chemistry. A common and effective strategy involves a multi-component reaction, which offers the advantage of building complexity in a single step.[1][2] The Friedländer annulation, a classic method for quinoline synthesis, can also be adapted for this purpose.[3][4]

Experimental Protocol: A Generalized Multi-Component Synthesis

This protocol outlines a general approach for the synthesis of this compound derivatives, which can be adapted for the parent compound.

Materials:

-

Appropriately substituted 5-aminopyrazole

-

A suitable aromatic aldehyde

-

A ketone or compound with an active methylene group (e.g., dimedone)

-

Ethanol or other suitable solvent

-

Catalyst (e.g., L-proline)[1]

-

Standard laboratory glassware for reflux and purification (e.g., column chromatography)

Procedure:

-

To a round-bottom flask, add equimolar amounts of the 5-aminopyrazole, the aromatic aldehyde, and the active methylene compound.

-

Add the solvent (e.g., ethanol) to dissolve or suspend the reactants.

-

Introduce a catalytic amount of L-proline.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for the time indicated by reaction monitoring (typically 3-5 hours).[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired this compound derivative.

-

Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Therapeutic Potential in Oncology: Targeting Kinase-Driven Malignancies

The this compound scaffold has demonstrated significant promise as an anticancer agent, primarily through the inhibition of various protein kinases that are critical for cancer cell proliferation and survival.[5][6][7]

Mechanism of Action: Inhibition of Oncogenic Kinase Signaling

Several derivatives of this compound have been identified as potent inhibitors of kinases such as Fms-like tyrosine kinase 3 (FLT3), Haspin, and CDC-like kinases (CLKs).[5][8][9] Inhibition of these kinases disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Anticancer mechanism of this compound derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of various this compound derivatives has been quantified using IC50 values against a panel of cancer cell lines.

| Compound Derivative | Target Cancer Cell Line | IC50 (µM) | Reference |

| 3H-pyrazolo[4,3-f]quinoline derivative | Acute Myeloid Leukemia (AML) | Nanomolar range | [5] |

| Pyrazolo[3,4-g]isoquinoline derivative | Haspin Kinase | 0.167 | [10] |

| Pyrazolo-quinoline-based CLK inhibitor | CLK1 Kinase | Varies by derivative | [9] |

| 7-methyl-8-nitro-quinoline | Caco-2 (colorectal) | 1.87 | [11] |

| 8-nitro-7-quinolinecarbaldehyde | Caco-2 (colorectal) | 0.53 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of a compound.[12][13][14]

Materials:

-

Human cancer cell lines (e.g., HCT116, HeLa, A375)[8]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan dissolution)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle controls (medium with DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Neurological Applications: Modulating Glutamatergic Neurotransmission

A significant therapeutic avenue for this compound derivatives lies in the field of neuroscience, specifically as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4).[12]

Mechanism of Action: Positive Allosteric Modulation of mGluR4

4-(1-Phenyl-1H-pyrazol-4-yl)quinoline has been identified as a selective mGluR4 PAM.[12] PAMs do not activate the receptor directly but enhance the response of the receptor to its endogenous ligand, glutamate. This modulation can be beneficial in conditions where glutamatergic signaling is dysregulated, such as Parkinson's disease.

Caption: Mechanism of mGluR4 positive allosteric modulation.

Quantitative Data: In Vitro Potency

The potency of 4-(1-phenyl-1H-pyrazol-4-yl)quinoline as an mGluR4 PAM has been determined through in vitro functional assays.

| Compound | Activity | EC50 | Reference |

| 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline | mGluR4 PAM | ~200 nM | [12] |

Experimental Protocol: mGluR4 PAM Functional Assay (Calcium Flux)

This protocol describes a common method to assess the activity of mGluR4 PAMs by measuring changes in intracellular calcium levels in cells co-expressing the receptor and a promiscuous G-protein.[15]

Materials:

-

CHO or HEK293 cells stably expressing human mGluR4 and a G-protein like Gαqi5.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Test compounds (dissolved in DMSO).

-

Glutamate (agonist).

-

A fluorescence plate reader (e.g., FDSS).

Procedure:

-

Plate the mGluR4-expressing cells in 384-well plates and incubate overnight.

-

The next day, load the cells with Fluo-4 AM dye (e.g., 1 µM) in the presence of Pluronic F-127 for 45-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add the test compounds at various concentrations to the wells.

-

After a short pre-incubation period (2-5 minutes), add a sub-maximal concentration (EC20) of glutamate to stimulate the receptor.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

The potentiation of the glutamate response by the test compound indicates PAM activity.

-

Calculate the EC50 value for the PAM activity from the dose-response curve.

Anti-inflammatory Potential: Attenuating the Inflammatory Cascade

Derivatives of the pyrazoloquinoline scaffold have demonstrated notable anti-inflammatory properties, suggesting their utility in treating a range of inflammatory conditions.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives are attributed to their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[16] This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[16]

Caption: Anti-inflammatory mechanism of pyrazoloquinoline derivatives.

Quantitative Data: Inhibition of Nitric Oxide Production

The anti-inflammatory potency of pyrazolo[4,3-c]quinoline derivatives has been evaluated by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound Derivative | Activity | IC50 (µM) | Reference |

| 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline | Inhibition of NO production | Potency similar to control | [16] |

| 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | Inhibition of NO production | Potency similar to control | [16] |

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a straightforward colorimetric method for the quantification of nitrite, a stable and quantifiable breakdown product of NO.[17][18]

Materials:

-

RAW 264.7 murine macrophage cell line.

-

Complete cell culture medium.

-

96-well plates.

-

Lipopolysaccharide (LPS).

-

Pyrazoloquinoline test compounds.

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Sodium nitrite (for standard curve).

-

Microplate reader.

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 105 cells/mL and incubate for 24 hours.[17]

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.[17]

-

After incubation, collect 50-100 µL of the cell culture supernatant.

-

Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-